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molecular formula C10H12N2O2 B178203 ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate CAS No. 147740-04-3

ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No. B178203
M. Wt: 192.21 g/mol
InChI Key: NXDYQBHSITTWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312823

Procedure details

10.4 g (51 mmol) of ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate are refluxed for 15 hours together with 100 ml of concentrated hydrochloric acid. The batch is evaporated, and the crystalline residue is stirred with acetone. The product is filtered off with suction and dried in the air.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH2:3][N:2]1C(OCC)=O.[ClH:15]>>[ClH:15].[ClH:15].[CH2:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH2:3][NH:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C1N(CC=2C=NC=CC21)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the crystalline residue is stirred with acetone
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The batch is evaporated
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
Smiles
Cl.Cl.C1NCC=2C=NC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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